3-(anilinomethylidene)-1H-indol-2-one
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Overview
Description
3-(anilinomethylidene)-1H-indol-2-one is a member of indoles.
Scientific Research Applications
Crystal Structure and Theoretical Studies
- A study by Gummidi et al. (2019) on the crystal structure and density functional theory (DFT) studies of a related compound, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, highlights the synthesis and structural analysis of these compounds, crucial for understanding their physical and chemical properties (Gummidi et al., 2019).
Synthesis of Indole Derivatives
- Research by Jiang et al. (2018) describes the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amine derivatives through an oxidative diamination of substituted indoles, showcasing a method for producing a range of indole derivatives (Jiang et al., 2018).
Catalytic Synthesis Approaches
- Turský et al. (2010) demonstrate an efficient method for synthesizing 2,3-disubstituted indoles using anilines, which could be relevant for producing compounds similar to 3-(anilinomethylidene)-1H-indol-2-one (Turský et al., 2010).
Application in Catalytic Asymmetric Reactions
- A study by Dai et al. (2016) on the use of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions could provide insights into the applications of similar indole derivatives in asymmetric synthesis (Dai et al., 2016).
Antioxidant Evaluation
- Research by Naik et al. (2011) on the antioxidant activities of indole-3-acetic acid derivatives provides a perspective on the potential biological activities of indole compounds (Naik et al., 2011).
Microwave-Assisted Synthesis Techniques
- Bellavita et al. (2022) discuss an efficient procedure to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which could be relevant for the synthesis of related compounds like this compound (Bellavita et al., 2022).
Oxidative Coupling Synthesis
- Stuart et al. (2008) describe the oxidative synthesis of indoles from anilines and alkynes, which could be applicable for synthesizing various indole derivatives including this compound (Stuart et al., 2008).
Properties
CAS No. |
23872-37-9 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(phenyliminomethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N2O/c18-15-13(10-16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10,17-18H |
InChI Key |
KOBUXAQDZSROAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)O |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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